molecular formula C13H14BrN3O3S2 B2462436 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448062-73-4

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2462436
CAS No.: 1448062-73-4
M. Wt: 404.3
InChI Key: CXPVHBPUJWDKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a 5-bromothiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps:

    Formation of the 5-bromothiophene sulfonyl chloride: This can be achieved by reacting 5-bromothiophene with chlorosulfonic acid under controlled conditions.

    Preparation of the piperidine derivative: The piperidine ring is functionalized with the sulfonyl chloride to form 1-((5-bromothiophen-2-yl)sulfonyl)piperidine.

    Coupling with pyrazine: The final step involves the coupling of the piperidine derivative with pyrazine under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially leading to debromination or desulfonylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include debrominated or desulfonylated derivatives.

    Substitution: Products will vary depending on the nucleophile used, leading to a wide range of substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a role in binding to active sites, while the pyrazine and piperidine moieties could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
  • 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
  • 2-((1-((5-Fluorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Uniqueness

What sets 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine apart is the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile building block in synthetic chemistry.

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3S2/c14-11-1-2-13(21-11)22(18,19)17-7-3-10(4-8-17)20-12-9-15-5-6-16-12/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPVHBPUJWDKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.